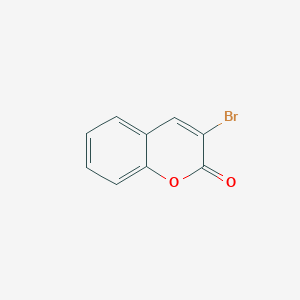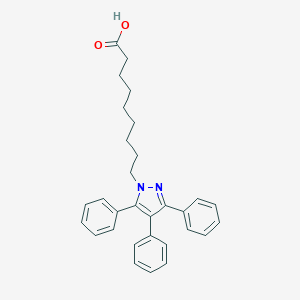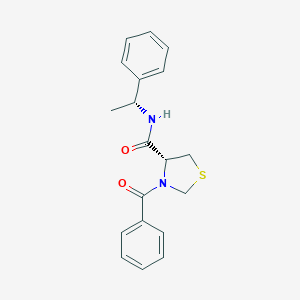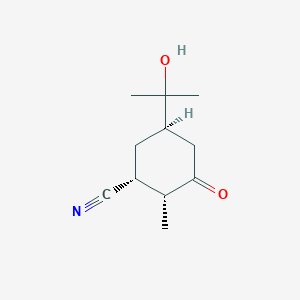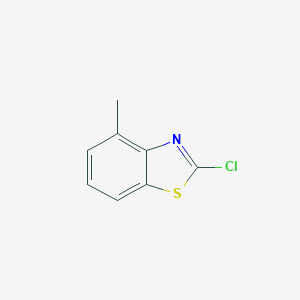
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, also known as CDPK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is not yet fully understood. However, it has been proposed that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one inhibits the activity of COX-2 in a dose-dependent manner, with higher doses resulting in greater inhibition. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to reduce the production of prostaglandins and other inflammatory mediators in various cell types, including macrophages and synovial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various disease states and for identifying potential drug targets. However, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several promising future directions for research on (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. By modifying the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, it may be possible to create more potent and selective COX-2 inhibitors with fewer side effects. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one may have potential applications in the synthesis of novel materials, such as polymers and nanoparticles, which could have a range of industrial and biomedical applications. Finally, further research is needed to fully understand the mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one and its potential therapeutic applications in various disease states.
Synthesemethoden
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as arthritis and fever. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been investigated for its potential use in material science, particularly in the synthesis of novel polymers and other materials.
Eigenschaften
CAS-Nummer |
135133-19-6 |
|---|---|
Produktname |
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one |
Molekularformel |
C9H7ClF2O |
Molekulargewicht |
204.6 g/mol |
IUPAC-Name |
(2S)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
QDXQWKIKBKUTRB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Kanonische SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Synonyme |
1-Propanone, 2-chloro-1-(2,4-difluorophenyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



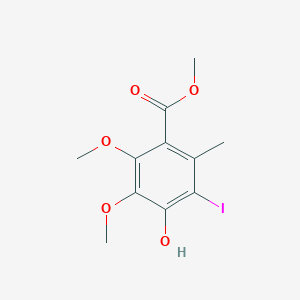
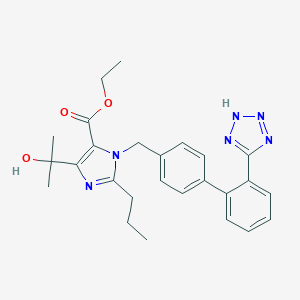
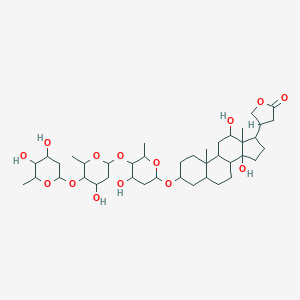
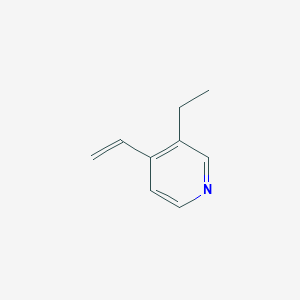
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
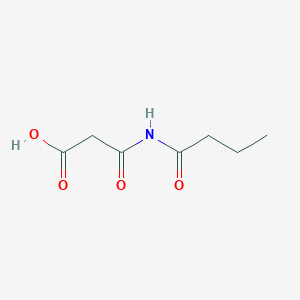
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
